molecular formula C7H5ClN2 B043538 4-Chlorophenylcyanamide CAS No. 13463-94-0

4-Chlorophenylcyanamide

Cat. No.: B043538
CAS No.: 13463-94-0
M. Wt: 152.58 g/mol
InChI Key: GKFFFNUVYUGXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-Chlorophenylcyanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metals like palladium, copper, and nickel, which facilitate the formation of new bonds . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chlorophenylcyanamide involves its interaction with specific molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . This dual reactivity is crucial for its role in organic synthesis and the formation of complex molecules.

Comparison with Similar Compounds

4-Chlorophenylcyanamide is unique due to its specific substitution pattern and reactivity. Similar compounds include:

These compounds highlight the versatility of cyanamides in chemical synthesis and their importance in various research fields.

Properties

IUPAC Name

(4-chlorophenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFFFNUVYUGXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158839
Record name Cyanamide, (4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13463-94-0
Record name Cyanamide, (4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanamide, (4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenylcyanamide
Reactant of Route 2
Reactant of Route 2
4-Chlorophenylcyanamide
Reactant of Route 3
4-Chlorophenylcyanamide
Reactant of Route 4
4-Chlorophenylcyanamide
Reactant of Route 5
Reactant of Route 5
4-Chlorophenylcyanamide
Reactant of Route 6
Reactant of Route 6
4-Chlorophenylcyanamide
Customer
Q & A

Q1: What is the significance of 4-chlorophenylcyanamide's interaction with copper(I) ions, and how does this relate to its spectroscopic properties?

A1: [] Research indicates that this compound can act as a ligand, forming complexes with copper(I) ions. This interaction is significant as it provides insights into the coordination chemistry of phenylcyanamide derivatives with transition metals. The spectroscopic data, specifically the 𝜈(CN) stretching vibration observed in the 2125–2175 cm–1 range, provides valuable information about the nature of the copper-cyanamide bond. Furthermore, solid-state CP-MAS 31P NMR spectroscopy of these complexes reveals details about the phosphorus-containing ligands and their spatial arrangement around the copper center. This understanding of coordination behavior and spectroscopic characteristics is crucial for exploring potential applications of such complexes, for example, in catalysis or materials science.

Q2: Can you elaborate on the formation and significance of this compound in the context of nitric oxide research?

A2: [] this compound was observed as a product in a study investigating the ability of N-(4-chlorophenyl)-N'-hydroxyguanidine to generate nitric oxide in the presence of microperoxidase 8 (MP8) and hydrogen peroxide. The formation of this compound, alongside nitrite, nitrate, and MP8-Fe-NO complexes, provides evidence for the generation of nitrogen oxides, including nitric oxide, from the starting hydroxyguanidine. This is significant because it suggests a potential pathway for nitric oxide production through the oxidation of exogenous hydroxyguanidines, which could have implications for understanding nitric oxide signaling and its role in various physiological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.